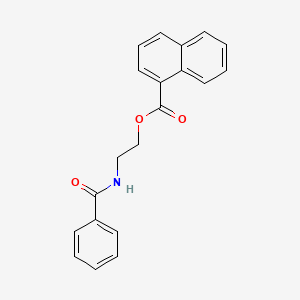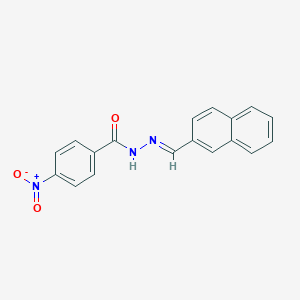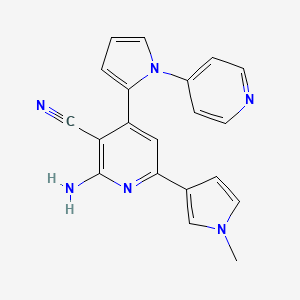
2-(benzoylamino)ethyl 1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzoylamino)ethyl 1-naphthoate, also known as BENA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Aplicaciones Científicas De Investigación
2-(benzoylamino)ethyl 1-naphthoate has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. Its unique chemical structure and properties make it a promising candidate for further research in these areas.
Mecanismo De Acción
The mechanism of action of 2-(benzoylamino)ethyl 1-naphthoate is not fully understood, but it is believed to interact with proteins and enzymes in cells, leading to changes in their function and activity. This can result in a variety of biochemical and physiological effects, including changes in cell signaling pathways, gene expression, and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(benzoylamino)ethyl 1-naphthoate in lab experiments is its fluorescent properties, which make it a useful tool for detecting protein-protein interactions and other cellular processes. However, its solubility in organic solvents can make it difficult to work with in aqueous environments, and its potential toxicity requires careful handling and experimentation.
Direcciones Futuras
There are many potential future directions for research on 2-(benzoylamino)ethyl 1-naphthoate, including further investigation of its anti-cancer properties, exploration of its use as a photosensitizer for photodynamic therapy, and development of new methods for synthesizing and working with the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of fields.
In conclusion, this compound is a unique and promising chemical compound that has potential applications in a variety of scientific research areas. Its fluorescent properties, anti-cancer properties, and potential as a photosensitizer make it a valuable tool for further investigation and development. However, its limitations and potential toxicity require careful handling and experimentation. With further research and development, this compound has the potential to make significant contributions to scientific research and medical treatments in the future.
Métodos De Síntesis
2-(benzoylamino)ethyl 1-naphthoate can be synthesized through a multi-step process that involves the reaction of 2-naphthoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with benzoylamine. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Propiedades
IUPAC Name |
2-benzamidoethyl naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19(16-8-2-1-3-9-16)21-13-14-24-20(23)18-12-6-10-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKQIHBTEBFHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[2-(prop-2-yn-1-yloxy)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5439315.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-chlorophenyl)piperazine](/img/structure/B5439317.png)
![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439324.png)
![3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5439326.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[1-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5439339.png)
![1-[1-({6-[(2-hydroxyethyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5439347.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5439353.png)
![(3S*,5S*)-1-(4-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5439354.png)
![N~4~-{2-[(cyclohexylamino)carbonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5439359.png)
![5-[(2-methyl-2H-chromen-3-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5439367.png)

![2-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5439391.png)